molecular formula C10H12 B1616505 1-Cyclopropyl-2-methylbenzene CAS No. 27546-46-9

1-Cyclopropyl-2-methylbenzene

Cat. No.: B1616505
CAS No.: 27546-46-9
M. Wt: 132.2 g/mol
InChI Key: RUSPCRNKBONOHH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylbenzene, also known as 2-methyl-1-cyclopropylbenzene, is an organic compound with the molecular formula C₁₀H₁₂. It consists of a benzene ring substituted with a cyclopropyl group and a methyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylbenzene can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Grignard Reaction: Another method involves the reaction of cyclopropylmagnesium bromide with 2-bromotoluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Nitro-1-cyclopropyl-2-methylbenzene.

    Oxidation: 2-cyclopropylbenzoic acid.

    Reduction: Cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-methylbenzene primarily involves its interaction with electrophiles and nucleophiles due to the electron-rich aromatic ring. The cyclopropyl group can influence the reactivity of the benzene ring by donating electron density through hyperconjugation, thereby stabilizing the transition states in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-cyclopropyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-4-2-3-5-10(8)9-6-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPCRNKBONOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181957
Record name 1-Cyclopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27546-46-9
Record name 1-Cyclopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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